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molecular formula C8H10ClN B8611332 6-Chloro-2,3-dimethylaniline

6-Chloro-2,3-dimethylaniline

Cat. No. B8611332
M. Wt: 155.62 g/mol
InChI Key: ZPORQEZADTUGGW-UHFFFAOYSA-N
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Patent
US06235740B1

Procedure details

used in the preparation of 389 was prepared as follows: N-Chlorosuccinimide (1.00 g; 8.2 mmol) was added to a solution of 2,3-dimethylaniline (1 ml; 8.2 mmol) in 20 ml of DMF in the dark. After stirring 1 hr. in the dark, the reaction mixture was partitioned between EtOAc (100 ml) and water (100 ml). The organic layer was washed with 1N NaOH (100 ml), water (100 ml) and brine (50 ml). Drying (MgSO4) and concentration afforded 1.25 g (99%) of 2,3-dimethyl-6-chloroaniline as a deep red liquid.
[Compound]
Name
389
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12]>CN(C=O)C>[CH3:9][C:10]1[C:16]([CH3:17])=[CH:15][CH:14]=[C:13]([Cl:1])[C:11]=1[NH2:12]

Inputs

Step One
Name
389
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
in the dark, the reaction mixture was partitioned between EtOAc (100 ml) and water (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with 1N NaOH (100 ml), water (100 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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